

# Allyl Formate (CAS No. 1838-59-1): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Allyl formate

Cat. No.: B156743

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## Abstract

**Allyl formate** (C<sub>4</sub>H<sub>6</sub>O<sub>2</sub>, CAS No. 1838-59-1) is a colorless, volatile liquid with a characteristic fruity odor.<sup>[1]</sup> As an unsaturated ester, it serves as a valuable intermediate in organic synthesis and finds applications in the flavor and fragrance industries.<sup>[1]</sup> However, its high toxicity and reactivity necessitate careful handling and a thorough understanding of its chemical and biological properties. This technical guide provides an in-depth overview of **allyl formate**, encompassing its physicochemical properties, synthesis and purification protocols, spectroscopic data, reactivity, and toxicological profile, with a particular focus on its metabolic activation. This document is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development.

## Chemical and Physical Properties

**Allyl formate** is a highly flammable liquid that is slightly soluble in water but soluble in organic solvents like ethanol and ether.<sup>[1][2]</sup> It is characterized by its dual functionality, combining an allyl group and a formate ester, which dictates its chemical reactivity.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in Table 1.

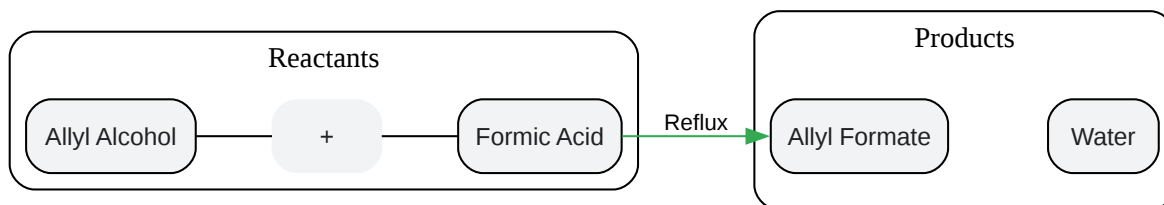
Table 1: Physical and Chemical Properties of **Allyl Formate**

Property	Value	Reference(s)
CAS Number	1838-59-1	[1][2][3]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> O <sub>2</sub>	[1][4]
Molecular Weight	86.09 g/mol	[1][4]
Appearance	Colorless, clear liquid	[1][2][3]
Odor	Fruity, ethereal	[1][2]
Boiling Point	82-85 °C	[2][5]
Melting Point	-84.81 °C (estimate) to 9-10 °C	[2][4]
Density	~0.922 - 0.946 g/cm <sup>3</sup> at 20 °C	[2][6]
Flash Point	-15 to 7 °C	[2][5]
Water Solubility	Slightly soluble/Soluble	[2][3]
Vapor Pressure	72.2 mmHg at 25 °C	[3]
Refractive Index	~1.392 - 1.4009	[2][4]
LogP	0.60 - 0.8	[3][4]

## Synthesis and Purification

### Synthesis

The most common method for synthesizing **allyl formate** is the direct Fischer esterification of allyl alcohol with formic acid.[1] This reaction is typically performed under reflux conditions.[1]



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**Diagram 1:** Synthesis of **Allyl Formate** via Esterification.

## Experimental Protocol: Synthesis of Allyl Formate

This protocol is adapted from procedures describing the synthesis of allyl alcohol, where **allyl formate** is a key intermediate or co-product.<sup>[7][8]</sup>

Materials:

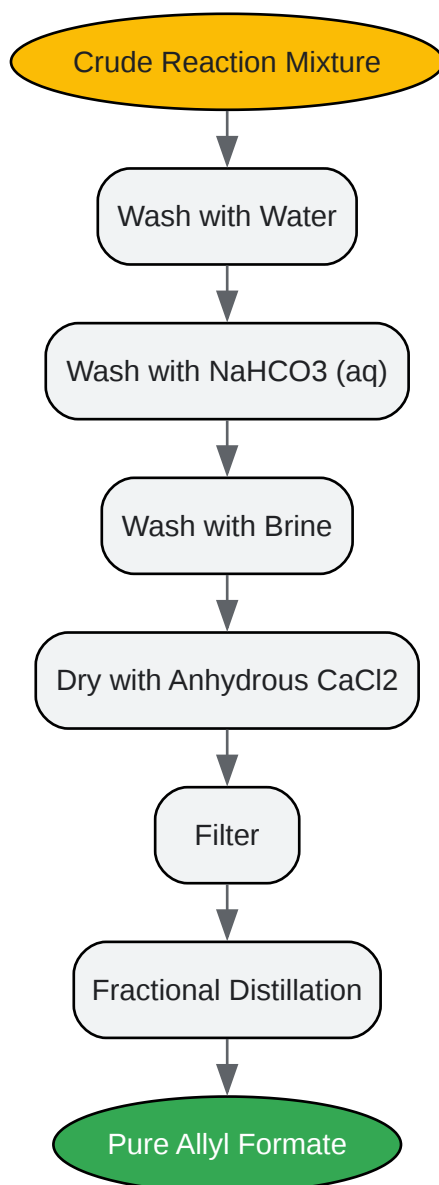
- Allyl alcohol
- Formic acid (85-90%)
- Anhydrous calcium chloride or anhydrous potassium carbonate
- Round-bottom flask
- Condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of allyl alcohol and formic acid.
- Gently heat the mixture to reflux (approximately 80-100 °C) for 2-3 hours.<sup>[1]</sup>
- After cooling, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess formic acid), and finally with brine.

- Dry the organic layer over an anhydrous drying agent such as anhydrous calcium chloride.[7]
- Filter to remove the drying agent.
- Purify the crude **allyl formate** by fractional distillation, collecting the fraction boiling at approximately 82-85 °C.[7]

## Purification Workflow



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**Diagram 2:** Purification workflow for **Allyl Formate**.

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **allyl formate**.

Table 2: Spectroscopic Data for **Allyl Formate**

Technique	Data	Reference(s)
$^1\text{H}$ NMR	Available spectral data indicates characteristic peaks for the allyl and formate protons.	[9]
$^{13}\text{C}$ NMR	Spectral data is available for this compound.	[9]
IR Spectroscopy	Infrared spectral data is available.	[10]
Mass Spectrometry	Mass spectral data is available, with a molecular ion peak corresponding to its molecular weight.	[9][11]

## Reactivity and Chemical Behavior

**Allyl formate**'s reactivity is governed by its ester and allyl functional groups.[1]

- **Hydrolysis:** It can be hydrolyzed back to allyl alcohol and formic acid, a reaction that is catalyzed by acids or bases.[1]
- **Transesterification:** It can undergo transesterification with other alcohols in the presence of a catalyst.[1]
- **Reactivity with Acids and Oxidizers:** As an ester, it reacts with acids, sometimes exothermically.[2][12] Strong oxidizing acids can cause vigorous, potentially ignitable reactions.[2][12]

- Flammability: It is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[\[2\]](#)[\[5\]](#)[\[12\]](#)

## Toxicology and Safety

**Allyl formate** is highly toxic by ingestion, inhalation, and skin absorption.[\[2\]](#)[\[3\]](#)[\[12\]](#)

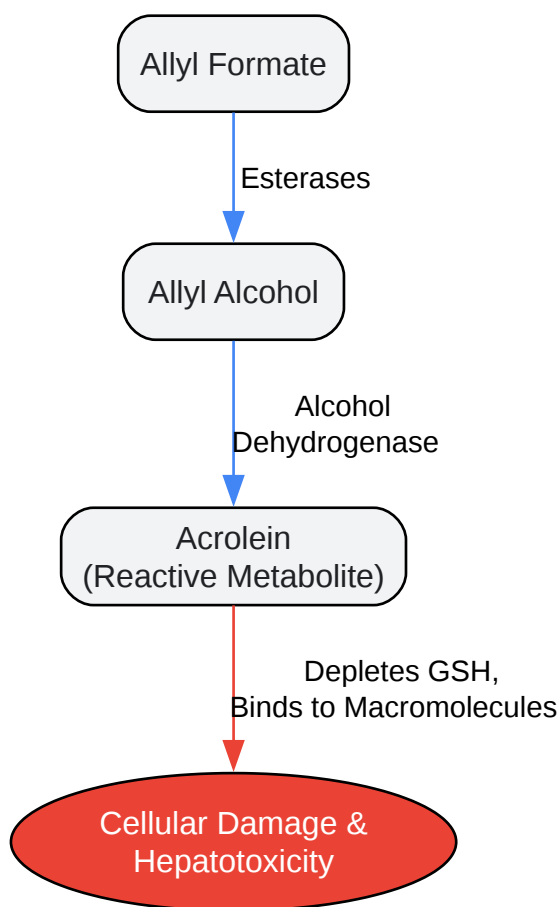
Occupational exposure can lead to irritation of the upper respiratory tract.[\[2\]](#) It is reported to cause liver and kidney damage in animals.[\[2\]](#)[\[13\]](#)

Table 3: Toxicity Data for **Allyl Formate**

Toxicity Metric	Value	Species	Route	Reference(s)
LD <sub>50</sub>	96 mg/kg	Mouse	Oral	<a href="#">[3]</a>
LD <sub>50</sub>	124 mg/kg	Rat	Oral	<a href="#">[3]</a> <a href="#">[14]</a>
LC <sub>50</sub>	610 mg/m <sup>3</sup>	Mouse	Inhalation	<a href="#">[2]</a>
ATE (Dermal)	1100 mg/kg body weight	-	Dermal	<a href="#">[14]</a>
ATE (Vapors)	0.05 mg/l/4h	-	Inhalation	<a href="#">[14]</a>

## Metabolic Pathway and Hepatotoxicity

The hepatotoxicity of **allyl formate** is a result of its metabolic activation.[\[2\]](#)[\[15\]](#) It is first hydrolyzed by non-specific esterases to allyl alcohol.[\[2\]](#)[\[15\]](#) Subsequently, alcohol dehydrogenase oxidizes allyl alcohol to the highly reactive and cytotoxic metabolite, acrolein.[\[2\]](#)[\[15\]](#) Acrolein depletes glutathione (GSH) and binds to essential cellular macromolecules, leading to cellular damage and hepatotoxicity.[\[2\]](#)[\[15\]](#)



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**Diagram 3:** Metabolic activation pathway of **Allyl Formate** leading to hepatotoxicity.

## Applications

Despite its toxicity, **allyl formate** has several industrial applications:

- **Flavoring and Fragrance Agent:** It is used for its fruity aroma in some food products and fragrances.<sup>[1]</sup>
- **Chemical Intermediate:** It serves as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.<sup>[1]</sup>
- **Solvent:** It has been used as a solvent in various applications, including lacquers, paints, and cleaners.<sup>[2][13]</sup>

## Handling and Safety Precautions

Given its high flammability and toxicity, strict safety measures are required when handling **allyl formate**.

- Work in a well-ventilated fume hood.
- Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
- Keep away from heat, sparks, and open flames.[5]
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- In case of a spill, absorb with an inert material and dispose of as hazardous waste.[5]

## Conclusion

**Allyl formate** is a versatile chemical with important applications in synthesis and industry. However, its significant health hazards, particularly its hepatotoxicity resulting from metabolic activation to acrolein, demand a high level of caution and adherence to safety protocols. A thorough understanding of its properties, reactivity, and toxicological profile, as outlined in this guide, is essential for its safe and effective use in a research and development setting. Professionals working with this compound should be well-versed in its characteristics to mitigate risks and leverage its synthetic utility responsibly.

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